3-bromo-5-(methoxymethyl)benzoic acid

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Dual-function building block: aryl bromide for Suzuki cross-coupling, and methoxymethyl group as a latent hydroxymethyl handle for orthogonal PROTAC linker attachment. This masked alcohol strategy enables late-stage diversification impossible with simple methyl analogs. Supplied at 98% purity with batch QC for reliable scale-up. Choose for complex medicinal chemistry and agrochemical programs.

Molecular Formula C9H9BrO3
Molecular Weight 245.1
CAS No. 1536144-89-4
Cat. No. B6209483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(methoxymethyl)benzoic acid
CAS1536144-89-4
Molecular FormulaC9H9BrO3
Molecular Weight245.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(methoxymethyl)benzoic acid (CAS 1536144-89-4): A Strategically Functionalized Building Block for Medicinal Chemistry and Organic Synthesis


3-Bromo-5-(methoxymethyl)benzoic acid (CAS 1536144-89-4) is an aromatic carboxylic acid derivative with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol [1]. As a specialized building block, it features a benzoic acid core with a strategically positioned bromine atom at the 3-position and a methoxymethyl group at the 5-position. This specific substitution pattern is designed to provide a versatile platform for further derivatization in pharmaceutical and agrochemical research .

Why Standard 3-Bromo-5-Substituted Benzoic Acid Analogs Cannot Simply Be Substituted for 3-Bromo-5-(methoxymethyl)benzoic acid


3-Bromo-5-(methoxymethyl)benzoic acid presents a unique combination of functional groups that directly influences its reactivity profile. The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of a wide array of aryl, vinyl, or alkyl groups . However, it is the presence of the methoxymethyl (-CH₂OCH₃) group at the 5-position that creates crucial differentiation from simpler analogs like 3-bromo-5-methylbenzoic acid. The methoxymethyl group is an established protecting group for alcohols and can be deprotected under mild conditions to reveal a hydroxymethyl (-CH₂OH) functionality [1]. This makes the compound a masked alcohol, offering a synthetic pathway to 5-(hydroxymethyl)benzoic acid derivatives that is not accessible with the non-labile methyl group . This dual functionality is essential for complex molecule synthesis and prevents simple substitution with compounds lacking this orthogonal handle.

Quantitative Differentiation: A Head-to-Head Comparison of 3-Bromo-5-(methoxymethyl)benzoic acid Against Key Analogs


Orthogonal Synthetic Versatility: Methoxymethyl vs. Methyl Substitution

The presence of a methoxymethyl group provides a synthetic handle for orthogonal deprotection, which is impossible with the methyl-substituted analog. 3-Bromo-5-methylbenzoic acid (CAS 58530-13-5) has a non-labile methyl group that cannot be further functionalized under mild conditions [1]. In contrast, the methoxymethyl group on the target compound can be cleaved to a hydroxymethyl group, enabling subsequent reactions like esterification, etherification, or oxidation to an aldehyde or carboxylic acid . This is a class-level inference based on established protecting group chemistry.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Suzuki-Miyaura Coupling Reactivity: Aryl Bromide as a Superior Electrophile

The aryl bromide on 3-bromo-5-(methoxymethyl)benzoic acid is a highly reactive electrophile for palladium-catalyzed cross-coupling reactions. As a class, aryl bromides offer a more favorable balance of stability and reactivity compared to aryl chlorides, which are less reactive and often require harsher conditions or specialized catalysts [1]. While a direct head-to-head study with a chloro analog (e.g., 3-chloro-5-(methoxymethyl)benzoic acid) is not available, class-level inference from the Suzuki-Miyaura coupling literature indicates that the bromide will undergo oxidative addition to palladium(0) more readily than the corresponding chloride, leading to faster reaction rates and often higher yields [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Vendor Purity and Analytical Documentation for Procurement Confidence

Commercial availability and rigorous quality control are critical for reproducible research. 3-Bromo-5-(methoxymethyl)benzoic acid is supplied by multiple vendors with specified high purity and accompanying analytical data. For example, Bidepharm offers the compound with a standard purity of 95% and provides batch-specific QC reports including NMR, HPLC, and GC . Boroncore lists the compound with a purity of not less than 98% [1]. This contrasts with a closely related compound, 3-bromo-5-(hydroxymethyl)benzoic acid (CAS 123065-61-2), for which detailed commercial purity specifications and readily available analytical documentation are less consistently reported across vendors, often requiring custom synthesis .

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 3-Bromo-5-(methoxymethyl)benzoic acid Based on Its Differentiated Profile


Synthesis of Diversified Biaryl Libraries via Suzuki-Miyaura Coupling

The highly reactive aryl bromide moiety is ideally suited for generating diverse biaryl libraries through Suzuki-Miyaura coupling. This is a cornerstone application in medicinal chemistry for exploring structure-activity relationships (SAR) around a benzoic acid scaffold . The ability to use mild coupling conditions, as inferred from its class as an aryl bromide, minimizes side reactions and is compatible with a wide array of functionalized boronic acids, accelerating hit-to-lead optimization programs [1].

Orthogonal Synthetic Strategy for Targeted Protein Degraders (PROTACs)

The methoxymethyl group offers a critical advantage for the synthesis of complex molecules like PROTACs. This group can be unmasked to a hydroxymethyl handle at a late stage in the synthetic sequence, allowing for the orthogonal attachment of a linker to an E3 ligase ligand without affecting other functional groups on the molecule [2]. This strategic application directly leverages the key differentiation of this compound over non-labile analogs like 3-bromo-5-methylbenzoic acid .

Development of Agrochemical Intermediates Requiring High-Purity Building Blocks

The well-defined commercial purity (95-98%) and available batch-specific QC documentation for 3-bromo-5-(methoxymethyl)benzoic acid make it a reliable intermediate for process chemistry in the agrochemical industry . This reduces the burden of in-house quality control and ensures batch-to-batch consistency, which is essential for scaling up synthetic routes to potential new herbicides or fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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